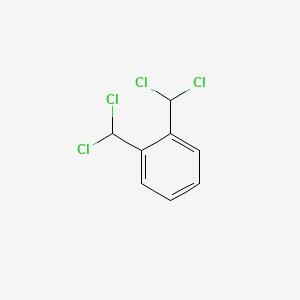

1,2-Bis(dichloromethyl)benzene

Description

Significance and Historical Context within Organic Chemistry

While the specific historical discovery of 1,2-Bis(dichloromethyl)benzene is not extensively documented, its significance can be understood within the broader history of chlorinated organic compounds and substituted xylenes (B1142099). The industrial production of related compounds, polychlorinated biphenyls (PCBs), began in the 1930s, highlighting an era of burgeoning interest in the utility of chlorinated hydrocarbons for various applications due to their stability and insulating properties. acs.orgwikipedia.orgnih.govenvironmentalchemistry.com The parent compound, xylene, was first isolated in 1850 from wood tar, and its derivatives have since become crucial in the chemical industry. wikipedia.org

The development of methods for the chlorination of xylenes and other aromatic compounds has been a continuous area of research. sid.irconicet.gov.ar The functionalization of benzyl (B1604629) positions through radical halogenation provides a direct route to compounds like this compound. conicet.gov.ar Its importance in organic chemistry stems from its role as a precursor, particularly in the synthesis of more complex molecules such as dyes, pigments, and pharmaceuticals. lookchem.com The presence of multiple reactive chlorine atoms allows for a variety of subsequent chemical transformations.

Classification and Structural Features Relevant to Reactivity

This compound is classified as a dichloromethylbenzene (B165763) and more broadly as an organochlorine compound. nih.gov Its structural arrangement is key to its chemical behavior. The two dichloromethyl groups are situated on adjacent carbons of the benzene (B151609) ring, an ortho-substitution pattern. rsc.org This proximity influences the molecule's reactivity and conformational properties.

The dichloromethyl groups are highly reactive sites for nucleophilic substitution. solubilityofthings.com The presence of four chlorine atoms significantly activates the benzylic positions. A notable aspect of its reactivity is the hindered rotation around the carbon-carbon bonds connecting the dichloromethyl groups to the benzene ring, especially when other bulky substituents are present on the ring. rsc.org This can lead to the existence of stable conformers.

A critical area of its reactivity involves its use as a precursor to form highly reactive intermediates known as o-quinodimethanes. rsc.org These species can be generated through the electrochemical reduction of 1,2-bis(halomethyl)arenes and are valuable in cycloaddition reactions, such as the Diels-Alder reaction, and in polymerization processes. rsc.org The formation of these intermediates underscores the synthetic utility derived from the specific ortho arrangement of the reactive groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Synonyms | alpha,alpha,alpha',alpha'-Tetrachloro-o-xylene, o-Xylylene tetrachloride nih.gov |

| CAS Number | 25641-99-0 nih.gov |

| Molecular Formula | C₈H₆Cl₄ nih.gov |

| Molecular Weight | 243.95 g/mol lookchem.com |

| Melting Point | 85°C lookchem.com |

| Boiling Point | 274°C lookchem.com |

Current Research Frontiers and Future Perspectives

Current research on this compound and its analogs is focused on leveraging its unique reactivity to construct complex molecular architectures, particularly in materials science and supramolecular chemistry.

One of the most significant applications is in the synthesis of conjugated polymers. For instance, its analogs are used to produce poly(o-phenylene vinylene) and its derivatives. nih.gov These materials are of interest for their potential applications in electronics and photonics due to their electroluminescent properties. The generation of o-quinodimethanes from 1,2-bis(halomethyl)arenes is a key step in the polymerization to poly(o-xylylene) polymers. rsc.org

Furthermore, this compound serves as a building block for macrocyclic compounds. researchgate.netresearchgate.netarkat-usa.org Macrocyclic arenes, such as calixarenes and pillararenes, are a major focus of supramolecular chemistry due to their ability to form host-guest complexes. researchgate.netresearchgate.netmdpi.com The rigid yet modifiable structure of this compound makes it a suitable precursor for creating novel macrocycles with specific recognition and binding properties.

On-surface synthesis is another emerging research frontier where dihalomethyl arenes are utilized. nih.gov The dehalogenative coupling of these precursors on metallic surfaces allows for the bottom-up fabrication of nanostructures, such as graphene nanoribbons and other conjugated systems. nih.govresearchgate.net

Future perspectives likely involve the development of more efficient and selective synthetic methods utilizing this compound as a precursor. This includes its application in organometallic chemistry to form novel metal complexes. niscpr.res.in The exploration of new types of polymers and macrocycles with tailored electronic, optical, and host-guest properties will continue to be a driving force in the research of this versatile compound.

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(dichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJYKWQUTDGGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(Cl)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067117 | |

| Record name | 1,2-Bis(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25641-99-0 | |

| Record name | 1,2-Bis(dichloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25641-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-bis(dichloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025641990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-bis(dichloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Bis(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-bis(dichloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2 Bis Dichloromethyl Benzene

Established Synthetic Routes and Precursors

The synthesis of 1,2-Bis(dichloromethyl)benzene is most commonly achieved through the side-chain chlorination of o-xylene (B151617) and its derivatives. The selection of the precursor and the reaction conditions are critical for maximizing yield and purity.

Photochemical Chlorination Approaches

Photochemical chlorination represents a primary route for synthesizing compounds like this compound. This method involves the free-radical substitution of hydrogen atoms on the methyl groups of o-xylene with chlorine atoms. The reaction is typically initiated by an actinic light source, such as UV or visible light, which provides the energy to generate chlorine radicals. publish.csiro.au

To manage this, the reaction temperature is maintained above the melting point of the xylene and its chlorinated products to ensure a liquid reaction medium, which enhances reaction rates and prevents the trapping of unreacted material in a solid product. publish.csiro.au

Synthesis from Chlorinated Aromatic Precursors

An alternative strategy involves starting with aromatic compounds that are already chlorinated on the benzene (B151609) ring or the side chains. This approach can offer better control over the final product structure.

One such method begins with 1,2-bis(chloromethyl)benzene (B189654), which is then subjected to further chlorination to yield the target compound. google.com Another example is the synthesis of related polychlorinated compounds, such as 1,2-bis(dichloromethyl)-3,4,5,6-tetrachlorobenzene, which starts from a chlorinated o-xylene derivative, specifically 3,4,5,6-tetrachloro-o-xylene. google.com This precursor is then subjected to photochemical chlorination to transform the two methyl groups into dichloromethyl groups. google.com

The nuclear chlorination of o-xylene, using catalysts like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), can produce a mixture of 3-chloro-o-xylene and 4-chloro-o-xylene. nih.gov These chlorinated xylenes (B1142099) can then serve as precursors for subsequent side-chain chlorination to produce the corresponding chlorinated bis(dichloromethyl)benzene derivatives.

Alternative Synthetic Pathways (e.g., from Benzenedimethanol for related compounds)

To circumvent issues related to selectivity in direct radical halogenation, alternative pathways using functionalized precursors have been explored for related compounds. One notable approach involves starting with 1,2-benzenedimethanol. This diol can be converted to 1,2-bis(chloromethyl)benzene by reacting it with agents like hydrogen chloride. nih.gov This method functionalizes the side-chain carbons first, which can then be transformed into the desired dichloromethyl groups in a subsequent step.

This strategy has been applied in the synthesis of other complex halogenated aromatics to avoid partial halogen exchange during radical side-chain halogenation. acs.org For example, 1,4-bis(hydroxymethyl)benzene has been used as a starting material to synthesize diiodo-bis(chloromethyl)benzene derivatives, highlighting the utility of pre-functionalized precursors in constructing complex halogenated molecules. acs.org

Catalytic Approaches in Synthesis

Catalysts play a pivotal role in directing the chlorination process, enhancing reaction rates, and improving the selectivity towards the desired product. Both free-radical initiators and other catalytic systems are employed.

Free-Radical Initiators (e.g., AIBN)

Free-radical initiators are essential for promoting the side-chain chlorination of xylenes over the chlorination of the aromatic ring. Azobisisobutyronitrile (AIBN) is a commonly used initiator for these reactions.

In the synthesis of a related compound, 1,4-bis(dichloromethyl)-2,5-dichlorobenzene, the slow addition of AIBN under mild conditions was found to effectively control product selectivity, leading to a high yield of 73%. Similarly, AIBN is used as a catalyst in the chlorination of p-xylene (B151628) to produce a mixture of chlorinated products, which can then be fluorinated. The use of such initiators is a cornerstone of producing side-chain halogenated xylenes efficiently on an industrial scale. publish.csiro.au

| Catalyst System | Precursor | Product | Yield | Reference |

| AIBN / Chlorine | 1,4-Dichloro-2,5-dimethylbenzene | 1,4-Bis(dichloromethyl)-2,5-dichlorobenzene | 73% | |

| Actinic Light | o-Xylene | 1,2-Bis(chloromethyl)benzene | - | nih.gov |

| FeCl₃ / Chlorine | o-Xylene | 3- & 4-Chloro-o-xylene | - | nih.gov |

Ionic Liquid Catalysis (for related compounds)

Ionic liquids (ILs) have emerged as novel solvents and catalysts for various chemical reactions, including the halogenation of aromatic compounds. While specific examples detailing the synthesis of this compound using ionic liquids are not prominent, their application in related halogenation reactions is well-documented.

Strong Organic Acid Catalysis (for related compounds)

While not a direct method for the synthesis of this compound from o-xylene, strong organic acid catalysis is a relevant and important methodology in the functionalization of aromatic compounds, including those structurally related to the target molecule. This approach is particularly effective for chloromethylation reactions, which introduce -CH2Cl groups onto an aromatic ring.

Strong organic acids such as trichloroacetic acid (CCl3COOH), trifluoroacetic acid (CF3COOH), methanesulfonic acid (CH3SO3H), and trifluoromethanesulfonic acid (CF3SO3H) have been shown to effectively catalyze the chloromethylation of compounds like m-xylene (B151644) using hydrochloric acid and trioxane. researchgate.net These reactions typically occur under biphasic conditions (organic and aqueous). researchgate.net The strong acid, present in the aqueous phase, facilitates the formation of a chloromethyl carbocation from formaldehyde (B43269) (generated from trioxane), which then acts as the electrophile in the aromatic substitution reaction. researchgate.net

The efficiency of these catalysts allows the reaction to proceed at relatively low catalyst concentrations (2-10 wt%). researchgate.net For instance, the use of trifluoromethanesulfonic acid, the strongest acid in the series, can lead to high yields of bis(chloromethyl) products under optimized conditions. researchgate.net A key advantage of this method is the ease of separation, as the acid catalyst remains in the aqueous phase, simplifying the purification of the organic products. researchgate.net

Optimization of Reaction Conditions for Selectivity and Yield

The selective synthesis of this compound from o-xylene requires careful optimization of reaction conditions to maximize the yield of the desired tetrachlorinated product while minimizing the formation of under-chlorinated (mono-, di-, and trichloromethyl) and over-chlorinated byproducts, as well as ring-chlorinated species. Key parameters that are manipulated include temperature, reaction time, catalyst choice and concentration, and the rate of chlorine gas introduction.

In the free-radical chlorination of xylenes, the reaction proceeds stepwise. The initial chlorination of one methyl group of o-xylene yields 1-(chloromethyl)-2-methylbenzene. Subsequent chlorination can occur at either the remaining methyl group or the already chlorinated methyl group, leading to a mixture of products. To favor the formation of this compound, the reaction conditions must be controlled to promote the dichlorination of both methyl groups.

Research into the chlorination of related dimethylbenzene isomers has demonstrated that factors such as the slow addition of a free-radical initiator like azobisisobutyronitrile (AIBN) under mild temperature conditions can significantly improve the selectivity for the desired bis(dichloromethyl) product. acs.orgresearchgate.net For example, in the ton-scale production of a similar compound, 1,4-bis(dichloromethyl)-2,5-dichlorobenzene, the initiator was added portion-wise over an extended period, and the reaction temperature was maintained between 65-70°C. acs.org This controlled introduction of the initiator helps to maintain a low and steady concentration of radicals, which can favor a more selective chlorination process.

The reaction is typically monitored by gas chromatography (GC) to track the conversion of the starting material and the formation of various chlorinated products. acs.org The reaction is often stopped when the concentration of desired product is maximized, and before significant formation of undesired byproducts occurs. acs.org

| Parameter | Condition | Effect on Selectivity and Yield |

| Temperature | 65-150 °C | Higher temperatures can increase reaction rate but may also lead to more side reactions and by-product formation. acs.orggoogle.com |

| Initiator | AIBN, UV light | Initiates the free-radical chain reaction. Slow, controlled addition of chemical initiators can improve selectivity. acs.orgresearchgate.netgoogle.com |

| Chlorine Flow Rate | Controlled | A controlled flow rate prevents an excess of chlorine, which can lead to over-chlorination and ring substitution. acs.org |

| Solvent | Inert solvents like carbon tetrachloride or chlorobenzene | Helps to control reaction temperature and dissolve reactants. google.comgoogle.com |

| Reaction Time | Monitored (e.g., by GC) | The reaction is stopped at the optimal time to maximize the yield of the desired product and minimize byproducts. acs.org |

Industrial Scale Synthesis and Process Development

The industrial-scale production of this compound and its analogs necessitates the development of robust and economically viable processes that ensure high yield, purity, and safety. The transition from laboratory-scale synthesis to large-scale production involves addressing challenges such as heat management, mass transfer limitations, and the handling of hazardous materials like chlorine gas. acs.org

Continuous flow reactors are often employed in industrial settings for chlorination processes. These reactors offer better control over reaction parameters, improved heat dissipation, and enhanced safety compared to batch reactors. The efficient mixing and heat transfer in continuous systems can lead to more consistent product quality and higher yields.

A key aspect of industrial process development is the optimization of the reaction for cost-effectiveness. This includes using readily available and inexpensive starting materials like o-xylene and chlorine gas. researchgate.net The development of a detailed understanding of the reaction kinetics and the influence of various parameters is crucial for designing an efficient industrial process. For instance, a patented process for the production of tetrachloro-o-xylene describes dissolving o-xylene in an inert solvent like chlorobenzene, and then introducing chlorine gas under UV light and in the presence of a catalyst. google.com The reaction is controlled to a specific conversion rate to maximize the desired product before purification. google.com

The purification of the final product on an industrial scale often involves crystallization. acs.org The crude reaction mixture, after removal of the solvent and low-boiling point substances, is dissolved in a suitable solvent (e.g., ethanol (B145695) or hexane) and cooled to induce crystallization of the high-purity product. acs.orggoogle.com

The development of such processes can be complex. For example, the ton-scale production of 1,4-bis(dichloromethyl)-2,5-dichlorobenzene involved a detailed study to control the selectivity of the chlorination reaction by the slow addition of the AIBN initiator. acs.orgresearchgate.net This allowed for the successful large-scale synthesis of a compound that was previously difficult to produce with high selectivity. acs.orgresearchgate.net

| Feature | Industrial Scale Consideration |

| Reactor Type | Continuous flow reactors are often preferred for better control and safety. |

| Raw Materials | Use of cost-effective and abundant starting materials like o-xylene and chlorine gas. researchgate.net |

| Process Control | Precise control of temperature, pressure, and flow rates is critical for consistent product quality. acs.orggoogle.com |

| Safety | Robust safety measures are required for handling hazardous materials like chlorine gas and corrosive acids. |

| Purification | Efficient large-scale purification methods like crystallization are employed to achieve high product purity. acs.org |

| By-product Management | Strategies for the separation and potential utilization or disposal of by-products are necessary. |

Chemical Reactivity and Reaction Mechanisms of 1,2 Bis Dichloromethyl Benzene

Overview of Reactive Centers and Functional Groups

1,2-Bis(dichloromethyl)benzene, with the chemical formula C₈H₆Cl₄, possesses two primary reactive centers. nih.gov The dichloromethyl (-CHCl₂) groups are highly susceptible to nucleophilic substitution reactions due to the electron-withdrawing nature of the chlorine atoms, which polarizes the carbon-chlorine bond and makes the benzylic carbons electrophilic. smolecule.com The benzene (B151609) ring itself is the second reactive center, capable of undergoing electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. solubilityofthings.com

The presence of two dichloromethyl groups in an ortho position on the benzene ring introduces unique reactivity patterns and steric considerations that influence the course of its chemical reactions. solubilityofthings.com

Nucleophilic Substitution Reactions

The dichloromethyl groups are the primary sites for nucleophilic substitution. These reactions involve the replacement of one or more chlorine atoms by a nucleophile.

The mechanism of nucleophilic substitution at the benzylic carbons of this compound can proceed through different pathways. While strong nucleophiles might favor an Sₙ2-type mechanism, the stability of the potential benzylic carbocation intermediate also suggests the possibility of an Sₙ1 pathway, especially with weaker nucleophiles in polar protic solvents. stackexchange.com The solvolysis of similar benzyl-gem-dichlorides in water is known to proceed through a stepwise mechanism involving the formation of an α-chlorobenzyl carbocation intermediate. researchgate.net This intermediate is then captured by a nucleophile like water. researchgate.net For related benzyl (B1604629) halides, the reaction pathway is highly dependent on the nucleophile's strength and the reaction conditions. stackexchange.com

Analogous to simpler benzyl chlorides, this compound is expected to react with a variety of nucleophiles. wikipedia.org For instance, reactions with amines would lead to the formation of the corresponding amino-substituted compounds. Alcohols can act as nucleophiles, particularly in the presence of a base, to form ethers. evitachem.comsmolecule.com Similarly, thiols can react to yield thioethers. The reactivity of the related compound 1,2-bis(chloromethyl)benzene (B189654) with nucleophiles like amines and alcohols to form derivatives has been documented. evitachem.com

Aromatic Substitution Reactions

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. solubilityofthings.com The two dichloromethyl groups are deactivating and will direct incoming electrophiles primarily to the meta positions (positions 4 and 5) relative to the dichloromethyl groups. The chloromethylation of benzene and its derivatives has been studied, providing insights into the electrophilic substitution patterns on such molecules. acs.orgacs.org

Oxidation Reactions and Derived Products (e.g., Terephthalic Acid analogs for related compounds)

The dichloromethyl groups of this compound can be oxidized to carboxylic acid groups. Oxidation of the related benzyl chloride with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) yields benzoic acid. wikipedia.org Applying this to this compound would be expected to produce phthalic acid. This type of oxidation is a common transformation for alkylbenzene derivatives.

Reactions with Organometallic Reagents (e.g., Triorganomanganates for related compounds)

While specific reactions of this compound with organometallic reagents are not extensively detailed in the provided results, related benzyl chlorides are known to react with organometallic compounds. For example, benzyl chloride reacts with magnesium to form a Grignard reagent. wikipedia.org Cross-coupling reactions of benzyl chlorides with organometallic reagents, catalyzed by transition metals like nickel or palladium, are also established methods for forming new carbon-carbon bonds. acs.orgnih.gov For instance, 1,2-bis(trimethylstannyl)benzene reacts with methylaluminum dichloride to form 1,2-bis(chloro(methyl)alumino)benzene. google.com

Formation and Reactivity of Reactive Intermediates (e.g., o-Quinodimethanes for related compounds)

The chemical behavior of this compound is significantly influenced by the generation of highly reactive intermediates. While direct studies on this compound are not extensively detailed in the available literature, the formation of o-quinodimethanes from structurally similar precursors, such as 1,2-bis(bromomethyl)benzene (B41939) and 1,2-bis(dibromomethyl)benzene (B1266051), provides a strong basis for understanding its potential reaction pathways.

o-Quinodimethanes are highly reactive dienes that can be generated from 1,2-disubstituted o-xylenes through elimination reactions. For instance, the reaction of 1,2-bis(dibromomethyl)benzene with organomanganese reagents is proposed to proceed through an o-quinodimethane intermediate. oup.com The proposed mechanism involves an initial exchange between a bromine atom and the manganese reagent, followed by a 1,4-elimination of the second bromine to form the transient o-quinodimethane. oup.com This intermediate is then immediately trapped by another molecule of the organomanganese reagent. oup.com Similarly, the reduction of 1,2-bis(bromomethyl)benzene with zinc is a known method for generating o-quinodimethane for subsequent cycloaddition reactions. acs.org

Another example of reactive intermediate formation is seen in the reaction of 1,2-bis(dibromomethyl)benzene with fumaronitrile, which requires potassium iodide to proceed. In this reaction, potassium iodide is not a catalyst but a reactive reagent, suggesting a mechanism that proceeds through intermediates formed by the interaction of the starting material with the iodide ion. sioc-journal.cn The dichloromethyl groups of the related 4-chloro-1,2-bis(dichloromethyl)benzene (B13946097) are noted to be highly reactive, allowing the compound to participate in a wide range of chemical reactions, including substitution, oxidation, and reduction.

| Precursor Compound | Reagent(s) | Proposed Intermediate | Key Finding | Reference |

|---|---|---|---|---|

| 1,2-Bis(dibromomethyl)benzene | Triarylmanganate(II) | o-Quinodimethane | A proposed mechanism involves bromine-manganese exchange followed by 1,4-elimination to form the intermediate. | oup.com |

| 1,2-Bis(bromomethyl)benzene | Zinc (Zn) | o-Quinodimethane | The intermediate is generated for use in diastereoselective cycloaddition reactions. | acs.org |

| 1,2-Bis(dibromomethyl)benzene | Potassium Iodide (KI) / Fumaronitrile | Not specified, but KI acts as a reagent | The reaction to form 2,3-dicyanonaphthalene derivatives is dependent on the presence of KI, which is consumed as a reagent. | sioc-journal.cn |

Reactivity with Metals and Potential Byproducts

This compound and its analogs exhibit significant reactivity with various metals and organometallic compounds. A key reaction, noted for the related compound 1,2-bis(chloromethyl)benzene, is the potential to react with certain metals to produce flammable hydrogen gas. fishersci.com This reactivity is a general characteristic of benzylic halides. The compound is also considered incompatible with bases, strong oxidizing agents, and metals. fishersci.com

Detailed studies on related compounds illustrate more specific interactions. For example, the reaction of 1,2-bis(bromomethyl)benzene and its dimethyl-substituted analog, 4,5-dimethyl-1,2-bis(chloromethyl)benzene, with disodium (B8443419) tetracarbonylferrate (Na₂Fe(CO)₄) yields iron carbonyl complexes. niscpr.res.in This demonstrates the ability of the halomethyl groups to react with metal centers via nucleophilic substitution, forming new carbon-metal bonds.

Reactions with manganese-based reagents are also well-documented for related precursors. The treatment of 1,2-bis(dibromomethyl)benzene with triphenylmanganate results in the formation of 1,2-diphenyl-1,2-dihydrobenzocyclobutene. oup.com This product is formed via the trapping of the o-quinodimethane intermediate. When 1,2-bis(bromomethyl)benzene is treated with tetrabutylmanganate, a mixture of dimerized products is obtained, further highlighting the complex reaction pathways available depending on the specific substrate and metal reagent used. oup.com

| Reactant | Metal/Metal Compound | Major Product(s) | Potential Byproduct(s) | Reference |

|---|---|---|---|---|

| 1,2-Bis(chloromethyl)benzene | Metals (general) | Metal halides | Flammable hydrogen gas | fishersci.com |

| 1,2-Bis(bromomethyl)benzene | Disodium tetracarbonylferrate (Na₂Fe(CO)₄) | 1,2-Bis(σ-methylene)benzenetetracarbonyliron | Sodium Bromide | niscpr.res.in |

| 1,2-Bis(dibromomethyl)benzene | Triphenylmanganate(II) | 1,2-Diphenyl-1,2-dihydrobenzocyclobutene | Manganese halides | oup.com |

| 1,2-Bis(bromomethyl)benzene | Tetrabutylmanganate(II) | Dimerized adducts (e.g., 40 and 41 in the study) | Manganese halides | oup.com |

Spectroscopic and Structural Characterization of 1,2 Bis Dichloromethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of 1,2-bis(dichloromethyl)benzene. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals.

The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons and the protons of the dichloromethyl groups. chemicalbook.com The aromatic region typically shows a complex multiplet pattern resulting from the coupling between adjacent, chemically non-equivalent protons on the ortho-disubstituted benzene (B151609) ring. The two dichloromethyl groups, being chemically equivalent, give rise to a single signal. The significant downfield shift of this signal is a direct consequence of the strong deshielding effect exerted by the two electronegative chlorine atoms attached to the same carbon.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~7.65 - 7.50 | Multiplet | 4H, Aromatic (Ar-H) |

| ~7.35 | Singlet | 2H, Dichloromethyl (-CHCl₂) |

Note: Data is representative and recorded in CDCl₃. Actual shifts can vary based on solvent and instrument frequency. chemicalbook.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, due to molecular symmetry, fewer signals than the total number of carbon atoms are observed. The carbon atoms of the two dichloromethyl groups are equivalent and thus produce a single resonance. The aromatic carbons give rise to a set of signals in the characteristic aromatic region (120-140 ppm). The carbon atom of the -CHCl₂ group is significantly shifted downfield due to the additive effect of the two chlorine atoms. chemicalbook.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~136.5 | Aromatic C (quaternary, C-CHCl₂) |

| ~131.0 | Aromatic C (tertiary, CH) |

| ~129.5 | Aromatic C (tertiary, CH) |

| ~70.0 | Dichloromethyl C (-CHCl₂) |

Note: Data is representative. chemicalbook.comnih.gov

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are employed to establish direct one-bond correlations between protons and the carbons to which they are attached. ipb.ptmdpi.com For this compound, an HSQC spectrum would display key correlation peaks:

A cross-peak connecting the proton signal at ~7.35 ppm with the carbon signal at ~70.0 ppm, confirming the H-C connectivity of the dichloromethyl groups.

Cross-peaks correlating the aromatic proton signals (~7.65 - 7.50 ppm) with their directly bonded aromatic carbon signals (~131.0 and ~129.5 ppm), allowing for precise assignment of the aromatic C-H pairs. mdpi.com

This technique is crucial for differentiating between isomeric structures and confirming the proposed atomic connections within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule. These methods are complementary and provide a detailed fingerprint of the functional groups present.

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. Data can be acquired using various techniques, including Attenuated Total Reflectance (ATR) for solid or liquid samples and vapor phase analysis for volatile compounds. nih.govthermofisher.com

Key absorptions include:

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: A band corresponding to the -CHCl₂ group, typically found just below 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands in the 1600–1450 cm⁻¹ region, characteristic of the benzene ring.

C-Cl Stretch: Strong and distinct absorption bands in the fingerprint region, typically between 800 and 600 cm⁻¹, which are highly characteristic of chlorinated hydrocarbons.

Out-of-Plane Bending: A strong band around 750-770 cm⁻¹ is indicative of the ortho-disubstitution pattern on the benzene ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 2980 - 3000 | Medium | -CHCl₂ C-H Stretch |

| 1470 - 1600 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~760 | Strong | C-H Out-of-Plane Bending (ortho-substitution) |

| 650 - 800 | Strong | C-Cl Stretch |

Note: Values are approximate and represent typical ranges for the assigned functional groups. nih.gov

Raman spectroscopy provides complementary information to IR spectroscopy. Vibrations that result in a significant change in polarizability, such as symmetric stretches of non-polar bonds, tend to produce strong Raman signals. For this compound, prominent Raman bands would be expected for the symmetric breathing mode of the benzene ring and the symmetric C-Cl stretches. chemicalbook.comresearchgate.net

Table 4: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3050 - 3070 | Strong | Aromatic C-H Stretch |

| ~1600 | Strong | Aromatic C=C Ring Stretch |

| ~1000 | Very Strong | Aromatic Ring Breathing Mode (trigonal) |

| 600 - 700 | Strong | Symmetric C-Cl Stretch |

Note: Raman intensities are relative and values are approximate. chemicalbook.com

Mass Spectrometry

Mass spectrometry is a critical analytical tool for determining the molecular weight and structural features of this compound by analyzing its fragmentation patterns upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first separated from a mixture based on its retention time in a gas chromatography column before being introduced into the mass spectrometer. Electron ionization (EI) is a common method used, where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.

The mass spectrum of this compound (C₈H₆Cl₄) reveals characteristic isotopic patterns due to the presence of chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern provides structural information. Data sourced from the NIST Mass Spectrometry Data Center indicates several key fragments for this compound. nih.gov The most significant peaks in the mass spectrum are typically associated with the loss of chlorine atoms or HCl from the parent molecule. nih.gov

The molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (241.92 g/mol for the most abundant isotopes). nih.gov However, the base peak, which is the most intense peak in the spectrum, often corresponds to a more stable fragment. For this compound, the major observed peaks provide insight into its breakdown. nih.gov

Table 1: Prominent GC-MS Fragments for this compound A summary of the most significant mass-to-charge ratios (m/z) observed in the electron ionization mass spectrum of this compound.

| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| 238175 | Main library | 133 | 207 | 209 | 172 |

| 403677 | Replicate library | Not specified | Not specified | Not specified | Not specified |

Data sourced from PubChem CID 117576. nih.gov

High-Resolution Mass Spectrometry (e.g., HR-APCI-TOF-MS, MALDI-TOF for related compounds)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of unknown compounds. nih.gov Techniques such as Time-of-Flight (TOF) and Orbitrap are central to HRMS. nih.gov While specific HRMS data for this compound is not extensively published, the application of these techniques to related and complex organic molecules demonstrates their utility.

Atmospheric Pressure Chemical Ionization (APCI): APCI is a soft ionization technique suitable for a wide range of compounds. When coupled with a TOF analyzer (HR-APCI-TOF-MS), it allows for precise mass determination. For instance, this technique has been used to characterize complex π-extended helicenes, providing exact mass values that confirm their calculated elemental compositions. researchgate.net For a compound like this compound, HR-APCI-TOF-MS could definitively confirm its molecular formula by measuring the exact mass of the molecular ion.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, typically used for large, non-volatile molecules like polymers, peptides, and complex metal-organic frameworks. mdpi.compfigueiredo.org In studies of related compounds, such as iron(II) carboranoclathrochelates, MALDI-TOF mass spectrometry was used to identify the molecular ion peaks and their associates with sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions, confirming the structures of these large hybrid molecules. mdpi.com It has also been applied to characterize various derivatives of lysozyme (B549824) and other proteins. pfigueiredo.org

Table 2: Overview of High-Resolution Mass Spectrometry Techniques A summary of common HRMS ionization and analyzer methods and their applications in characterizing complex organic compounds.

| Technique | Ionization Method | Key Features | Typical Applications |

| HR-APCI-TOF-MS | Atmospheric Pressure Chemical Ionization (APCI) | Soft ionization, provides accurate mass of precursor and product ions. nih.gov | Analysis of moderately polar to nonpolar compounds, environmental contaminants, and complex organic synthesis products. nih.govresearchgate.net |

| MALDI-TOF-MS | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization for large molecules, high sensitivity. mdpi.compfigueiredo.org | Analysis of proteins, polymers, dendrimers, and large organometallic complexes. mdpi.comdoi.org |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystal, providing precise bond lengths, bond angles, and details about intermolecular interactions and crystal packing.

Single-Crystal X-ray Diffraction Studies

For example, the crystal structure of 1,2-bis(dibromomethyl)benzene (B1266051) was solved and shown to crystallize in the triclinic space group P-1. iucr.org The analysis revealed that the two geminal bromine substituents on each methyl group point to opposite sides of the benzene ring. iucr.org Similarly, the study of 1,2-bis(iodomethyl)benzene showed the molecule lies about a crystallographic twofold axis. researchgate.net Such studies are crucial for understanding the molecule's preferred conformation in the solid state.

Table 3: Crystallographic Data for the Analogue 1,2-Bis(dibromomethyl)benzene A summary of the single-crystal X-ray diffraction data for C₈H₆Br₄, a close structural analogue of this compound.

| Parameter | Value |

| Chemical Formula | C₈H₆Br₄ |

| Molecular Weight | 421.77 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0222 (8) |

| b (Å) | 7.7313 (9) |

| c (Å) | 10.5927 (12) |

| α (°) | 108.473 (10) |

| β (°) | 97.108 (9) |

| γ (°) | 90.394 (9) |

| Volume (ų) | 540.61 (11) |

| Z | 2 |

Data sourced from Fang, S.-K., et al. (2012). iucr.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Interactions)

The crystal packing of halogenated organic molecules is governed by a variety of non-covalent interactions. In the case of 1,2-bis(dihalogenomethyl)benzene derivatives, these include hydrogen bonds and halogen interactions.

Hydrogen Bonding: Although classic hydrogen bonds are absent, weak C—H···X (where X is a halogen) interactions play a significant role. In the structure of 1,2-bis(dibromomethyl)benzene, intramolecular C—H···Br hydrogen bonds are observed, which result in the formation of stable six-membered rings, denoted as S(6) motifs. iucr.org In the crystal structure of 1,2-bis(iodomethyl)benzene, the packing relies on C—H···I hydrogen bonds. researchgate.net Similar C—H···Cl interactions would be expected to influence the crystal structure of this compound.

Halogen Interactions: Halogen bonding (X···X) is another important directional interaction. While not prominent for chlorine, it is a key feature in related iodo-compounds. The structure of 1,3-bis(iodomethyl)benzene, an isomer of the 1,2-derivative, features type II I···I halogen bonds with a distance of 3.8662 (2) Å, which contribute significantly to stabilizing the three-dimensional structure. researchgate.net

π–π Interactions: Stacking of the aromatic benzene rings is a common feature. In 1,2-bis(dibromomethyl)benzene, molecules are linked by intermolecular π–π interactions with centroid-centroid distances of 3.727 (9) Å and 3.858 (9) Å. iucr.org The iodo-analogue, 1,2-bis(iodomethyl)benzene, exhibits weak parallel slipped π–π stacking interactions with an inter-planar distance of 3.3789 (8) Å. researchgate.net

Crystal Packing and its Influence on Properties

In 1,2-bis(dibromomethyl)benzene, the packing is stabilized by a combination of intramolecular C—H···Br bonds that influence the molecular conformation and intermolecular π–π stacking that links the molecules together. iucr.org For 1,2-bis(iodomethyl)benzene, the packing is primarily driven by C—H···I hydrogen bonds, which are supported by weak π–π stacking. researchgate.net The specific nature and geometry of these interactions directly influence the material's physical properties, such as its melting point, density, and solubility. Understanding the crystal packing is therefore essential for predicting and controlling the macroscopic properties of the material. The study of related fluorinated derivatives, such as 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene, further highlights the importance of both intra- and intermolecular C—H···F hydrogen bonds in defining the supramolecular architecture. researchgate.net

Electronic Spectroscopy (e.g., UV-Vis, Fluorescence for related compounds)

The electronic absorption spectra of chlorinated alkylbenzene derivatives are characterized by shifts in the primary and secondary benzene bands due to substitution. acs.org For highly substituted rings, such as in various chlorinated toluene (B28343) derivatives, the secondary band is significantly displaced to longer wavelengths (bathochromic shift), and its fine structure is often simplified to just two peaks. acs.org

Research on the electronic spectra of compounds like 2,3,4,5,6-pentachloro-1-dichloromethylbenzene has been conducted to understand the effects of molecular distortion on absorption. dtic.milresearchgate.net In cases where bulky groups like trichloromethyl are flanked by ortho chlorine atoms, abnormal spectra with significant bathochromic shifts are observed, which is attributed to steric strain and molecular distortion. dtic.mil The time-dependent UV-VIS spectrum of dichloromethylbenzene (B165763) in water has been noted to exhibit isosbestic points, which can indicate an equilibrium between different absorbing species. researchgate.net

While specific fluorescence data for this compound is not extensively detailed in the literature, studies on related fluorescent organic compounds provide insight into the photophysical properties of substituted benzenes. For instance, 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) shows a bathochromic shift in its absorption and fluorescence spectra with increasing solvent polarity, indicative of a π-π* transition. scispace.com Similarly, novel benzene-centered mono-, bis-, and tris-1,3,5-triazapentadiene boron complexes have been synthesized, yielding blue-fluorescent materials with significant thermal and chemical stability. rsc.org These complexes exhibit large Stokes shifts, with their emission spectra differing based on their structure and aggregation state (solution vs. solid). rsc.org The fluorescence properties of metal complexes incorporating substituted benzene ligands, such as cobalt(II) rhodamine 6G hydrazone complexes, have also been investigated. researchgate.net

Table 1: UV Absorption Data for Related Chlorinated Alkylbenzene Derivatives This interactive table summarizes the electronic absorption data for various chlorinated derivatives related to this compound.

| Compound Name | Wavelength (λmax, nm) | Comments | Source |

|---|---|---|---|

| 2,3,4,5,6-Pentachlorotoluene | 291, 302 | Secondary band shows bathochromic shift. | acs.org |

| 2,3,4,5,6-Pentachloro-1-chloromethylbenzene | 291, 302 | Similar absorption to the pentachlorotoluene. | acs.org |

| 2,3,4,5,6-Pentachloro-1-dichloromethylbenzene | 291, 302 | Absorption is consistent with other pentachloro derivatives. | acs.orgdtic.milresearchgate.net |

| Perchlorotoluene | 245 (shoulder), 310, 321 | Shows significant shifts due to high chlorination and steric strain. | acs.orgdtic.mil |

| 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane | 224 (π→π), 274 (n→π) | Absorbance peaks correspond to pyridine (B92270) and carbonyl groups. | ikm.org.my |

Other Analytical and Chromatographic Techniques (e.g., Electron Spin Resonance (ESR), High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Kovats Retention Index)

Electron Spin Resonance (ESR)

While ESR is a powerful technique for studying species with unpaired electrons, specific ESR spectroscopic data for this compound are not widely published, though the technique is listed as available for the compound. chemicalbook.com However, the related technique of Electron Paramagnetic Resonance (EPR) has been used to characterize paramagnetic species of related molecules, such as diiron complexes coordinated with benzene-1,2-dithiolate, which are relevant to dinitrogen activation studies. acs.org For these complexes, EPR spectra provide information on the g-values, which can indicate the degree of electron delocalization. acs.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of this compound and its derivatives. sielc.com The compound can be effectively separated using reverse-phase (RP) HPLC with straightforward conditions. sielc.comsielc.comsielc.com Typical mobile phases consist of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is substituted for phosphoric acid. sielc.comsielc.com The methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com Furthermore, the use of columns with smaller 3 µm particles allows for rapid analysis via Ultra-Performance Liquid Chromatography (UPLC). sielc.comsielc.comsielc.com

Table 2: HPLC/UPLC Analysis Conditions for this compound and Derivatives This interactive table outlines typical conditions for the chromatographic separation of the title compound and related structures.

| Compound | Column Type | Mobile Phase | Detection | Application Notes | Source |

|---|---|---|---|---|---|

| This compound | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS | Suitable for standard analysis and impurity isolation. | sielc.com |

| 1,2-Bis(chloromethyl)benzene (B189654) | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS | For MS-compatible methods, formic acid replaces phosphoric acid. | sielc.comsielc.com |

| 1,4-Dichloro-2,5-bis(dichloromethyl)benzene | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/MS | Smaller 3 µm particle columns enable fast UPLC applications. | sielc.com |

Kovats Retention Index

The Kovats retention index (KI) is a standardized measure used in gas chromatography to convert retention times into system-independent constants. This index is valuable for identifying compounds by comparing their KI values with those of reference standards. scielo.br While a specific Kovats index for this compound is not specified in the search results, data for closely related chlorinated xylene derivatives are available and provide a reference for their chromatographic behavior on different stationary phases. nih.govpherobase.compherobase.com

Table 3: Kovats Retention Index (KI) for Related Compounds This interactive table provides Kovats Retention Index values for compounds structurally related to this compound.

| Compound Name | CAS Number | Formula | Kovats Index | Column Type | Source |

|---|---|---|---|---|---|

| 1,2-Bis(chloromethyl)benzene | 612-12-4 | C₈H₈Cl₂ | 1296 | Standard non-polar | nih.gov |

| 4-Methyl-1,2-bis(chloromethyl)benzene | Not specified | C₉H₁₀Cl₂ | 1411 | OV-101 | pherobase.com |

| 4-Chloro-1,2-bis(chloromethyl)benzene | Not specified | C₈H₇Cl₃ | Not specified | Not specified | pherobase.com |

Applications and Derivatives of 1,2 Bis Dichloromethyl Benzene in Advanced Materials and Chemical Synthesis

Role as a Building Block and Intermediate in Organic Synthesis

1,2-Bis(dichloromethyl)benzene, also known as α,α,α',α'-Tetrachloro-o-xylene, is a key intermediate in industrial organic synthesis. indiamart.com Its chemical structure, featuring a benzene (B151609) ring substituted with two dichloromethyl groups in ortho positions, provides reactive sites for a variety of chemical transformations. This reactivity makes it a valuable precursor for the synthesis of more complex molecules. indiamart.com The compound is utilized in research and as a feedstock for the production of other commercial chemicals, including plasticizers and perfumes. indiamart.com

One of the notable applications of a related compound, 1,2-bis(chloromethyl)benzene (B189654), is in the solid-phase synthesis of large combinatorial variations of fundamental peptide units. chemicalbook.com This highlights the utility of such ortho-substituted xylylene derivatives in constructing complex organic libraries. Additionally, α,α′-Dichloro-o-xylene reacts with elemental tellurium and NaI to form 1,1-diiodo-3,4-benzo-1-telluracyclopentane, demonstrating its utility in organometallic synthesis. chemicalbook.com

| Property | Value |

| Chemical Name | This compound |

| Synonyms | α,α,α',α'-Tetrachloro-o-xylene, o-Xylylene dichloride |

| CAS Number | 25641-99-0 |

| Molecular Formula | C8H6Cl4 |

| Purity | ≥99% |

Precursors for Pharmaceuticals and Agrochemicals

This compound is identified as a useful intermediate in the synthesis of pharmaceuticals and agrochemicals. indiamart.comechemi.com Its application in the pharmaceutical sector is noted, where it serves as a building block for active pharmaceutical ingredients (APIs). echemi.comtradeindia.com The compound is listed as an agro intermediate, suggesting its role in the manufacturing pathway of various crop protection agents. indiamart.com While specific drug or pesticide molecules derived directly from this compound are not extensively detailed in the provided search results, its classification as a key intermediate underscores its importance in these industries. indiamart.comlookchem.com

A related compound, 1,2-bis(aminomethyl)benzene, which can be synthesized from o-xylene (B151617), is used to create dichloroplatinum(II) complexes. nih.gov These complexes have been screened for cytotoxic activity in human cancer cell lines, indicating a pathway from xylene derivatives to potential therapeutic agents. nih.gov

Intermediate in Dye Synthesis

The utility of this compound extends to the synthesis of dyes. indiamart.com While the specific classes of dyes or pigments synthesized from this particular intermediate are not explicitly detailed in the search results, its role as an intermediate chemical suggests its use in constructing the core structures of various colorants. The reactivity of the dichloromethyl groups allows for their conversion into other functional groups that are essential for chromophoric and auxochromic properties in dye molecules.

Polymer Chemistry Applications

The structural characteristics of this compound and its isomers make them valuable in the field of polymer chemistry.

Role as a Crosslinking Agent in Polymer Production

Crosslinking agents are crucial molecules that create networks between polymer chains, enhancing their mechanical and thermal properties. Organic peroxides and amine-based compounds are common examples of crosslinking agents used in the production of various polymers. While direct evidence for the use of this compound as a crosslinking agent is not prominent in the search results, the presence of multiple reactive chloromethyl groups in related molecules like 1,4-bis(chloromethyl)benzene suggests its potential for such applications. These groups can react with functional groups on polymer backbones to form covalent bonds, leading to a crosslinked polymer network.

Synthesis of Hypercrosslinked Polymers (for related compounds)

Hypercrosslinked polymers (HCPs) are a class of porous materials with high surface areas and extensive pore networks. rsc.orgbeilstein-journals.org These materials are typically synthesized through a Friedel-Crafts alkylation reaction, often using external crosslinkers. beilstein-journals.org For instance, the copolymerization of p-dichloroxylene (p-DCX) and 4,4′-bis(chloromethyl)-1,1′-biphenyl (BCMBP) yields HCPs with Brunauer–Emmett–Teller (BET) surface areas of up to 1970 m²/g. rsc.org These polymers exhibit both microporosity and mesoporosity. rsc.org

Recent research has also demonstrated the mechanochemical synthesis of HCPs, a solvent-free method that offers a more environmentally friendly route to these materials. beilstein-journals.orgresearchgate.net This technique, using monomers like 4,4'-bis(chloromethyl)-1,1'-biphenyl, can produce HCPs with surface areas as high as 1720 m²/g. beilstein-journals.orgresearchgate.net The synthesis of HCPs has also been explored using deep eutectic solvents as an alternative to hazardous halogenated solvents, which can enhance the CO2/N2 selectivity of the resulting polymers. nih.gov

Production of Specialty Polymers and Dendrimers (for related compounds)

Related compounds such as 1,4-bis(chloromethyl)-2,5-dimethylbenzene are utilized in the synthesis of specialty polymers and dendrimers. The specific functionalities and substitution patterns on the benzene ring allow for the controlled growth of highly branched, well-defined macromolecular structures. The reactivity of the chloromethyl groups is key to the step-wise construction of these complex polymers.

Applications in Material Science

While specific applications of this compound in material science are not extensively documented in publicly available literature, the broader class of halogenated xylenes (B1142099) and related benzene derivatives are recognized for their utility in the development of advanced materials. The reactivity of the chloromethyl groups allows these compounds to serve as versatile precursors and crosslinking agents.

Hard-Coated Films for Optical Devices (for related compounds)

Halogenated xylenes, a class of compounds that includes isomers of bis(chloromethyl)benzene, have shown potential in the formulation of hard-coated films for optical devices. These coatings are designed to enhance the durability and scratch resistance of optical components. The mechanism often involves the use of such compounds as crosslinking agents in polymer matrices, which, upon curing, form a hard, protective layer. The presence of chlorine atoms can also influence the refractive index of the material, a critical parameter in the design of optical coatings.

Conducting Materials (for related compounds)

Aromatic compounds are foundational to the field of conducting polymers. Halogenated aromatic compounds, in particular, can serve as monomers or precursors in the synthesis of these materials. The polymerization of such compounds can lead to conjugated systems, which are essential for electrical conductivity. The halogen atoms can be either retained in the final polymer, influencing its electronic properties, or eliminated during the polymerization process to facilitate the formation of new carbon-carbon bonds. The resulting polymers have potential applications in various electronic devices, including sensors, displays, and antistatic coatings.

Synthesis of Specific Downstream Derivatives

The dichloromethyl groups of this compound are reactive functional groups that can participate in a variety of chemical transformations, making the compound a potential precursor for the synthesis of more complex molecules.

Naphthalene Derivatives (for related compounds)

The synthesis of naphthalene and its derivatives can be achieved through various synthetic routes. One relevant method involves the use of o-xylene dihalides, such as the bromo-analogue of the title compound, 1,2-bis(bromomethyl)benzene (B41939). This compound can serve as a four-carbon synthon in annulation reactions to construct the second aromatic ring onto a pre-existing benzene ring. While specific conditions for the use of this compound in this context are not detailed, the principle of using o-xylylene dihalides as precursors for naphthalenes is an established synthetic strategy.

| Precursor Class | Synthetic Strategy | Potential Product Class |

| o-Xylene Dihalides | Annulation Reactions | Naphthalene Derivatives |

Dihydrobenzocyclobutenes (for related compounds)

| Precursor | Potential Reaction | Product |

| This compound | Intramolecular Reductive Cyclization | Dihydrobenzocyclobutene |

Anion Receptors (for related compounds)

While this compound itself is not prominently featured as an anion receptor, its structural framework is relevant to the design of such molecules. Anion receptors are synthetic molecules that can selectively bind with negatively charged ions (anions). This field of supramolecular chemistry has potential applications in environmental sensing, biomedical diagnostics, and materials science. beilstein-journals.orguq.edu.au The fundamental design of these receptors often involves creating a binding cavity with specific electronic and steric properties to complement the target anion. beilstein-journals.org

Compounds related to this compound, particularly those with a benzene or xylene core, can be functionalized to act as anion receptors. The core principle involves the incorporation of hydrogen bond donor groups. rsc.org The dichloromethyl groups in this compound are strongly electron-withdrawing. This property could enhance the acidity of the C-H protons on the benzene ring, making them more effective hydrogen bond donors for anion recognition. This is a concept utilized in a growing class of anion receptors that employ C-H hydrogen bonds. cell.com

Furthermore, the dichloromethyl groups can serve as reactive sites for synthesizing more complex receptor structures. Through chemical modification, these groups can be converted into other functionalities known to be effective in anion binding, such as amides, ureas, or sulfonamides. beilstein-journals.org The rigid 1,2-disubstituted benzene scaffold provides a pre-organized platform, which can lead to higher selectivity for specific anions by creating a well-defined binding pocket. For instance, the spatial arrangement of binding sites on the benzene ring can be tailored to match the geometry of target anions like chloride or acetate. beilstein-journals.org

Potential Applications in Industrial Processes (e.g., Adhesives, Coatings, Rubber, Plastic Materials, and Industrial Cleaning)

This compound is a chemical intermediate with applications in various industrial sectors. perituminnovations.comindiamart.com Its utility stems from the two reactive dichloromethyl groups attached to the benzene ring.

In the manufacturing of adhesives, coatings, and polymers , this compound serves as a valuable component. perituminnovations.com It can function as a crosslinking agent, where its reactive chlorine atoms can form covalent bonds with polymer chains, enhancing the durability, thermal stability, and chemical resistance of the final material.

For rubber and plastic materials , this compound also finds use. perituminnovations.com Its application can be in the modification of polymers to impart specific properties. The presence of chlorine in the molecule suggests it could be used in the synthesis of flame-retardant polymers.

While not a direct cleaning agent, its derivatives have potential in industrial cleaning formulations. The reactive nature of the dichloromethyl groups allows for the synthesis of other compounds. For example, it can be a precursor to manufacturing certain surfactants or biocides used in specialized cleaning products.

The table below summarizes the potential industrial applications for this compound.

| Industrial Process | Potential Role of this compound |

| Adhesives & Coatings | Used in production, potentially as a crosslinker. perituminnovations.com |

| Rubber Manufacturing | Component in the production of rubber materials. perituminnovations.com |

| Plastic Materials | Used in the production of various plastic materials. perituminnovations.com |

| Polymer Synthesis | A component in the synthesis of polymers. perituminnovations.com |

| Chemical Synthesis | An intermediate for agrochemicals and other chemicals. indiamart.com |

Computational Chemistry and Theoretical Studies of 1,2 Bis Dichloromethyl Benzene

Computational chemistry provides powerful tools to investigate the molecular properties and reactivity of 1,2-bis(dichloromethyl)benzene from a theoretical perspective. By employing quantum mechanics, these methods can elucidate electronic structure, predict reaction outcomes, and correlate theoretical data with experimental observations.

Environmental and Toxicological Impact of 1,2 Bis Dichloromethyl Benzene

Acute Toxicity Assessment (LD50 Studies)

For the closely related compound, 1,2-bis(chloromethyl)benzene (B189654) , acute toxicity has been evaluated. Oral LD50 values in rats have been reported as 603 mg/kg and 2,263 mg/kg. cdhfinechemical.comfishersci.com Another related isomer, α,α'-dichloro-p-xylene , shows an oral LD50 in rats of 1,280 mg/kg and an inhalation LC50 of 250 mg/m³ for a 4-hour exposure. tcichemicals.com While these values for analogous chemicals provide some context, they cannot be directly extrapolated to represent the acute toxicity of 1,2-bis(dichloromethyl)benzene due to differences in chemical structure and reactivity.

Mutagenicity and Genotoxicity Studies

There is a significant lack of specific data regarding the mutagenic and genotoxic potential of this compound. Standard assays that evaluate the capacity of a chemical to induce genetic mutations or chromosomal damage have not been reported for this specific compound in the available literature.

No studies reporting the results of in vitro mutagenicity tests, such as the Ames test (a bacterial reverse mutation assay), for this compound were identified. For context, the related compound 1,2-bis(chloromethyl)benzene has produced a negative result in an Ames test conducted with and without metabolic activation. However, this finding does not confirm the non-mutagenic potential of this compound.

Research specifically investigating the ability of this compound to bind to DNA or to cause structural or numerical chromosome aberrations in vivo or in vitro is not available in the reviewed sources. Studies on the parent compound, benzene (B151609), have shown it to be genotoxic, capable of causing chromosomal aberrations. nih.govmdpi.com However, the addition of dichloromethyl groups significantly alters the molecule's structure and properties, meaning the genotoxic profile of benzene cannot be assumed for its derivatives without specific testing.

Specific Organ Toxicity (e.g., Respiratory System, Skin, Eye Effects)

While specific studies on this compound are not detailed, hazard classifications for related compounds provide strong indications of its potential for specific organ toxicity. The related compound 1,2-bis(chloromethyl)benzene is classified as causing severe skin burns, eye damage, and respiratory irritation. cdhfinechemical.com Similarly, the para-isomer, α,α'-dichloro-p-xylene , is known to cause severe skin burns and serious eye damage. tcichemicals.com Based on these data from structurally similar chemicals, it is highly probable that this compound is also a potent irritant and corrosive agent to the skin, eyes, and respiratory tract upon direct contact.

Potential Specific Organ Effects (Inferred from Related Compounds):

Respiratory System: May cause respiratory irritation. cdhfinechemical.com

Skin: Expected to cause skin irritation and potentially severe burns upon contact. tcichemicals.com

Eyes: Expected to cause serious eye irritation and damage. tcichemicals.com

Environmental Persistence and Bioaccumulation Potential

Direct experimental data on the environmental persistence and bioaccumulation potential of this compound are scarce.

For the related compound 1,2-bis(chloromethyl)benzene , one study indicates it is not readily biodegradable, showing 40% degradation over 28 days in an aerobic environment. Another source states that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT). cdhfinechemical.com Data on the parent compound, xylene, suggests it has a modest potential for bioaccumulation. cdc.gov Without specific studies, the environmental fate of this compound remains uncharacterized.

Ecotoxicity in Aquatic Environments (Acute and Chronic Effects)

Specific ecotoxicity data, such as LC50 or EC50 values for fish, daphnia, or algae, for this compound are not available in the reviewed literature. chemicalbook.com However, information on related compounds strongly suggests a high potential for aquatic toxicity.

The related compound 1,2-bis(chloromethyl)benzene is classified as very toxic to aquatic life with long-lasting effects. fishersci.com The para-isomer, α,α'-dichloro-p-xylene , is also categorized as very toxic to aquatic life. tcichemicals.com These classifications imply that this compound is likely to pose a significant hazard to aquatic ecosystems, potentially causing acute and chronic effects at low concentrations.

Soil and Water Contamination Risks

Limited specific experimental data is available in scientific literature regarding the environmental fate and behavior of this compound. However, its chemical structure allows for estimations of its potential risks to soil and water based on the properties of related chlorinated aromatic compounds.

Mobility and Persistence: this compound is reported to be insoluble in water and susceptible to hydrolysis. indiamart.comindiamart.com Its insolubility suggests that if released into the environment, it would likely adsorb to organic matter in soil and sediment, limiting its mobility in the aqueous phase. This behavior is common for chlorinated aromatic compounds. canada.ca The presence of dichloromethyl groups, which are reactive, indicates that hydrolysis could be a significant degradation pathway, potentially breaking the compound down into other substances.

Leaching into groundwater may be limited due to its low water solubility, but transport could occur through soil erosion or by attachment to mobile colloidal particles. The persistence of the compound is uncertain. While hydrolysis can be a degradation mechanism, the benzene ring itself is generally stable. Biodegradation of related compounds like 1,2-dichlorobenzene can occur, but often requires specific microbial populations and environmental conditions, such as the presence of oxygen. nih.govresearchgate.netsemanticscholar.org Under anaerobic conditions, as found in some sediments and deep groundwater, chlorinated benzenes can be persistent. canada.ca

Potential for Contamination: Soil contamination could occur from industrial spills or improper disposal. Once in the soil, the compound may pose a risk to soil-dwelling organisms. Due to its expected low mobility, high concentrations could persist in localized areas.

Water contamination could result from industrial effluent or runoff from contaminated sites. In aquatic environments, the compound would likely partition from the water column to the sediment. This accumulation in sediment could pose a long-term risk to benthic organisms. canada.ca There is no specific data on the toxicity of this compound to aquatic life, but chlorinated aromatic compounds as a class can exhibit toxicity to various organisms. nih.gov For instance, the related compound 1,2-dichlorobenzene is known to be toxic to fish and very toxic to aquatic invertebrates. oecd.org

The following table summarizes environmental properties for the related compound 1,2-dichlorobenzene, which can serve as an indicator for the potential behavior of this compound.

Table 1: Environmental Fate and Toxicity Data for 1,2-Dichlorobenzene (Related Compound)

| Parameter | Value | Reference |

|---|---|---|

| Persistence | ||

| Aerobic Biodegradation | Can be rapid with acclimated microbes | nih.gov |

| Anaerobic Persistence | Can persist and accumulate in sediment | canada.ca |

| Bioaccumulation | ||

| Bioconcentration Factor (BCF) | High potential in fatty tissues (up to 8,710 for fish) | oecd.org |

| Toxicity | ||

| Aquatic Invertebrates (Daphnia magna) | 14-day EC50 (fertility): 0.55 mg/L | canada.ca |

| Fish (Rainbow Trout) | 96-h LC50: 1.61 mg/L | canada.ca |

This data is for 1,2-dichlorobenzene and is presented as an estimate for the potential behavior of the structurally related this compound.

Regulatory Status and Risk Assessment Methodologies (e.g., PBT/vPvB assessment for related compounds)

Regulatory Status: There is no specific information available from the conducted searches regarding the regulatory status of this compound under major regulatory frameworks such as the US Environmental Protection Agency (EPA) or the European Chemicals Agency's (ECHA) REACH regulation. It is not listed on ECHA's list of substances undergoing PBT (Persistent, Bioaccumulative, and Toxic) assessment. europa.eu

Risk Assessment Methodologies: Chemicals with potential environmental concerns are often evaluated using risk assessment methodologies like the PBT/vPvB assessment. These assessments are designed to identify substances that are of high concern because they can remain in the environment for long periods, accumulate in food chains, and have unpredictable long-term consequences. ecetoc.orgwww.gov.uk

A PBT/vPvB assessment evaluates a substance against a set of criteria for:

Persistence (P or vP): Measured by the half-life of the substance in different environmental compartments like soil, water, and sediment.

Bioaccumulation (B or vB): Measured by the Bioconcentration Factor (BCF) in aquatic organisms, which indicates how much of the chemical accumulates in an organism compared to the surrounding water.

Toxicity (T): Based on measures like the No-Observed-Effect Concentration (NOEC) or Effect Concentration (EC10) from long-term toxicity studies on aquatic organisms.

The criteria for identifying PBT and vPvB substances are defined in regulations such as REACH in the European Union. ecetoc.org

Table 2: PBT/vPvB Assessment Criteria under REACH (Annex XIII)

| Criterion | PBT Substance | vPvB Substance |

|---|---|---|

| Persistence (P) | Half-life > 40 days (freshwater) OR > 60 days (marine/estuarine water) OR > 120 days (freshwater sediment) OR > 180 days (marine/estuarine sediment) OR > 120 days (soil) | (vP) Half-life > 60 days (freshwater/marine/estuarine water) OR > 180 days (sediment/soil) |

| Bioaccumulation (B) | BCF > 2,000 L/kg | (vB) BCF > 5,000 L/kg |

| Toxicity (T) | Long-term NOEC or EC10 < 0.01 mg/L (for marine or freshwater organisms) OR classified as Carcinogenic, Mutagenic, or Toxic for Reproduction (CMR) OR other evidence of chronic toxicity | Not applicable |

Given the lack of specific data for this compound, a formal PBT/vPvB assessment cannot be completed. However, based on the properties of related chlorinated aromatic compounds, which can exhibit persistence and bioaccumulation potential, a thorough investigation would be warranted if the substance were to be produced or used in significant quantities. canada.caoecd.org The assessment would require new experimental data on its degradation rates, bioaccumulation factor, and long-term ecotoxicity.

Advanced Research Methodologies and Techniques

Chromatographic Separation Techniques (e.g., HPLC, UPLC for impurity isolation and pharmacokinetics)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis and purification of 1,2-bis(dichloromethyl)benzene. A reverse-phase (RP) HPLC method has been established for its analysis, which is also suitable for isolating impurities and for pharmacokinetic studies. sielc.com

This liquid chromatography method is scalable, allowing for its use in preparative separation to isolate impurities. sielc.com The use of columns with smaller 3 µm particles is available for faster UPLC applications, offering higher resolution and sensitivity. sielc.comsielc.com For applications compatible with mass spectrometry (MS), the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.comsielc.com This adaptability makes HPLC and UPLC indispensable tools in the quality control and detailed study of this compound and its metabolic fate in biological systems.

| Parameter | Condition |

|---|---|

| Technique | Reverse Phase (RP) HPLC |

| Column | Newcrom R1, Newcrom C18 |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid |